4-chloro-2-{[3-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate
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Overview
Description
4-chloro-2-{[3-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a dimethylsulfamate group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-{[3-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloro-2-nitrobenzoic acid with 3-(trifluoromethyl)aniline to form an intermediate, which is then subjected to further reactions to introduce the dimethylsulfamate group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process typically includes rigorous purification steps, such as recrystallization and chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-{[3-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-chloro-2-{[3-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-2-{[3-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-amino-2-(trifluoromethyl)benzonitrile: Another compound with a trifluoromethyl group, used in the synthesis of benzimidazoles.
4-chloro-2-nitrobenzoic acid: An intermediate in the synthesis of various organic compounds.
Uniqueness
4-chloro-2-{[3-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
[4-chloro-2-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O4S/c1-22(2)27(24,25)26-14-7-6-11(17)9-13(14)15(23)21-12-5-3-4-10(8-12)16(18,19)20/h3-9H,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKYYALHJMQDRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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